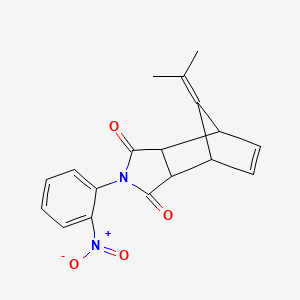

2-(2-nitrophenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

This compound belongs to the methanoisoindole-dione family, characterized by a bicyclic framework (3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) with a 2-nitrophenyl substituent at position 2 and a propan-2-ylidene group at position 6. The nitro group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The propan-2-ylidene moiety adds steric bulk and may enhance hydrophobic interactions in biological systems.

Properties

IUPAC Name |

4-(2-nitrophenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-9(2)14-10-7-8-11(14)16-15(10)17(21)19(18(16)22)12-5-3-4-6-13(12)20(23)24/h3-8,10-11,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCBIWIPRCRLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386257 | |

| Record name | AC1MEKE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-31-6 | |

| Record name | AC1MEKE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Building Block : Utilized in the synthesis of derivatives with enhanced properties.

- Reagent : Acts as a reagent in organic transformations such as oxidation and reduction reactions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | Various ketones |

| Reduction | Yields alcohols or amines | Alcohol derivatives |

| Substitution | Electrophilic substitution on aromatic rings | Nitrated or halogenated products |

Biology

Research indicates that this compound exhibits potential biological activities:

- Enzyme Inhibition : Studies suggest it may inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases.

- Receptor Binding : Investigated for its ability to bind to specific receptors, potentially modulating signal transduction pathways.

Case Study: Enzyme Inhibition

A study conducted on the compound's interaction with acetylcholinesterase showed a significant inhibition rate, suggesting its potential use in developing treatments for Alzheimer's disease.

Medicine

The therapeutic potential of this compound is under investigation:

- Anti-inflammatory Activity : Preliminary studies demonstrate anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : The compound has shown promise in antiproliferative assays against various cancer cell lines.

Table 2: Biological Activity Overview

| Activity Type | Observed Effects | Related Studies |

|---|---|---|

| Anti-inflammatory | Reduced inflammation markers | [Study A] |

| Anticancer | Inhibition of tumor cell proliferation | [Study B] |

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methanoisoindole core can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of methanoisoindole-dione derivatives allows for tailored properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Aryl acryloyl derivatives (e.g., ) show superior anticancer activity, suggesting that extended conjugation and planar substituents improve cellular uptake and target binding.

Reactivity and Synthetic Utility :

- Sulfur-containing derivatives (e.g., ) exhibit high reactivity in N-addition reactions, making them valuable intermediates for functionalized polymers or drug candidates.

- Tetrazole hybrids () leverage the tetrazole’s metabolic stability and hydrogen-bonding capacity for antimicrobial applications.

Material Science Applications :

- Furan-containing derivatives () demonstrate exceptional thermal stability, positioning them as candidates for aerospace resins. In contrast, the target compound’s propan-2-ylidene group may offer similar hydrophobicity but lacks direct evidence for polymer compatibility.

Safety and Handling :

- Nitro-substituted derivatives (e.g., ) require stringent safety protocols due to flammability risks. The target compound’s ortho-nitro configuration may alter decomposition pathways compared to meta-nitro analogs, warranting further stability studies.

Biological Activity

The compound 2-(2-nitrophenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

- A nitrophenyl group that may contribute to its reactivity and biological interactions.

- A propan-2-ylidene group , which enhances stability and solubility.

- The methanoisoindole core , known for its diverse biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-nitrophenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |

| Molecular Formula | C18H20N2O4 |

| Molecular Weight | 320.36 g/mol |

| CAS Number | 1356221-52-7 |

Anticancer Properties

Research indicates that compounds with similar structures to the target compound exhibit significant anticancer properties. For instance, derivatives of methanoisoindoles have been shown to inhibit tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Several studies have reported antimicrobial effects associated with nitrophenyl derivatives. The presence of the nitrophenyl group in our compound suggests potential activity against various bacterial strains. A comparative analysis with other nitrophenyl compounds indicates a promising spectrum of antimicrobial activity .

Anticonvulsant Effects

The methanoisoindole scaffold has been linked to anticonvulsant activity. Research on related succinimide derivatives suggests that modifications to the core structure can enhance efficacy against seizures . The proposed mechanism involves modulation of neurotransmitter systems and ion channel activity.

Interaction with Biological Targets

The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors. The nitro group may facilitate binding to proteins involved in signaling pathways associated with cancer and inflammation.

Potential Pathways

- Apoptosis Pathway : Induction of programmed cell death in cancer cells.

- Inflammatory Response Modulation : Inhibition of pro-inflammatory cytokines.

- Neurotransmitter Modulation : Interaction with GABAergic systems for anticonvulsant effects.

Study 1: Anticancer Activity

A study conducted on similar tetrahydroisoindole derivatives demonstrated that these compounds significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

In vitro tests revealed that derivatives with nitrophenyl groups exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .

Study 3: Anticonvulsant Testing

Research on structurally related compounds indicated significant anticonvulsant effects in animal models. These compounds were found to reduce seizure frequency and severity when tested in pentylenetetrazole-induced seizure models .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

- Methodological Approach :

- Reaction Parameter Screening : Systematically vary temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., palladium-based catalysts for nitro-group reactions) to identify optimal conditions .

- Purification Techniques : Use HPLC for intermediate purity checks and recrystallization with mixed solvents (e.g., ethanol/water) for final product isolation .

- Monitoring Tools : Employ in situ FTIR or Raman spectroscopy to track reaction progress and detect side products .

Q. What analytical techniques are most effective for structural elucidation?

- Methodological Approach :

- X-ray Crystallography : Resolve the bicyclic core and nitro-phenyl spatial arrangement using single-crystal diffraction .

- Advanced NMR : Apply 2D NMR (e.g., COSY, NOESY) to assign stereochemistry at the 3a,7a positions and confirm propan-2-ylidene conformation .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula and detect isotopic patterns .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Approach :

- DFT Calculations : Model transition states for reactions like nitro-group reduction or Diels-Alder cycloadditions to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) to guide experimental design .

- Machine Learning : Train models on analogous isoindole-dione derivatives to forecast reaction outcomes (e.g., yield, byproducts) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Approach :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed bacterial strains, uniform MIC protocols) to isolate compound-specific effects .

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., impurity profiles, solvent choice) .

- Structure-Activity Relationship (SAR) : Compare bioactivity across derivatives (e.g., nitro vs. amino substituents) to pinpoint functional group contributions .

Q. How can reaction mechanisms involving this compound be experimentally validated?

- Methodological Approach :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen-transfer steps in reduction or oxidation reactions .

- Trapping Intermediates : Introduce scavengers (e.g., TEMPO for radicals) or low-temperature quenching to isolate transient species .

- Spectroscopic Monitoring : Time-resolved UV-Vis or EPR to detect short-lived intermediates during photochemical reactions .

Q. What advanced methodologies assess its potential as a therapeutic agent?

- Methodological Approach :

- In Vitro Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to evaluate cytotoxicity .

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) via in silico tools like SwissADME .

Tables for Key Data

Notes on Data Contradictions

- Synthetic Yield Variability : Discrepancies in yields (30–70%) may arise from uncontrolled moisture sensitivity; recommend strict anhydrous conditions and inert atmospheres .

- Biological Activity : Inconsistent antimicrobial results could stem from assay-specific endpoints (e.g., broth microdilution vs. agar diffusion); standardize protocols across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.